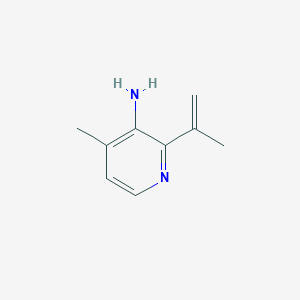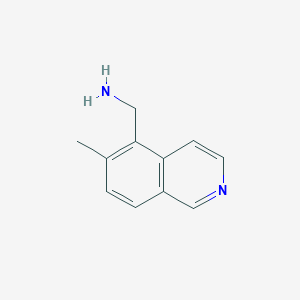
(6-Methylisoquinolin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylisoquinolin-5-yl)methanamine is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline The presence of a methyl group at the 6th position and a methanamine group at the 5th position of the isoquinoline ring makes this compound unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylisoquinolin-5-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Methylation: The isoquinoline undergoes methylation at the 6th position using methyl iodide in the presence of a base such as potassium carbonate.
Formylation: The methylated isoquinoline is then subjected to formylation to introduce a formyl group at the 5th position.
Reduction: The formyl group is reduced to a methanamine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Methylisoquinolin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The methanamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methylisoquinolin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (6-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The isoquinoline ring can intercalate with DNA, potentially affecting gene expression and cellular functions. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
(1-Methylisoquinolin-5-yl)methanamine: Similar structure but with the methyl group at the 1st position.
Isoquinoline: The parent compound without the methyl and methanamine groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position in the ring.
Uniqueness: (6-Methylisoquinolin-5-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N2 |
|---|---|
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(6-methylisoquinolin-5-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-2-3-9-7-13-5-4-10(9)11(8)6-12/h2-5,7H,6,12H2,1H3 |
InChI-Schlüssel |
LDRFLLYZUAHJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


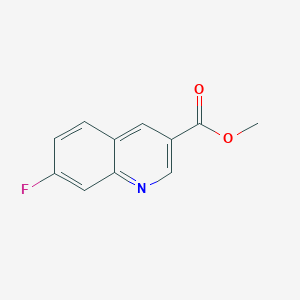
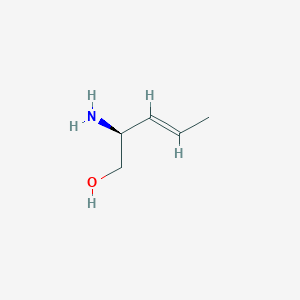
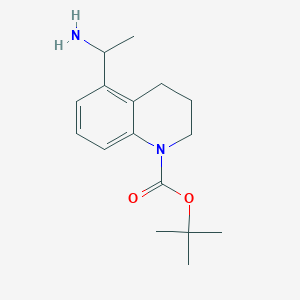
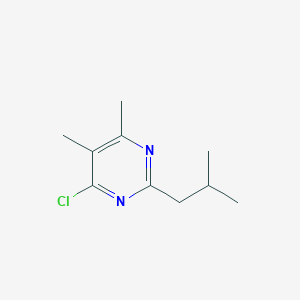
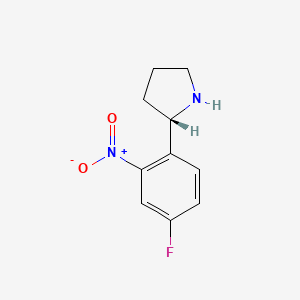
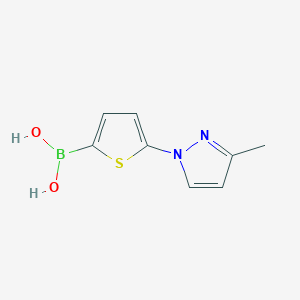

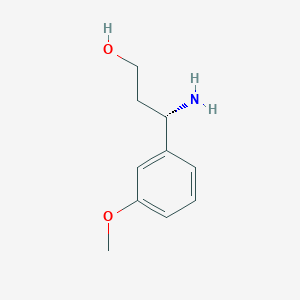

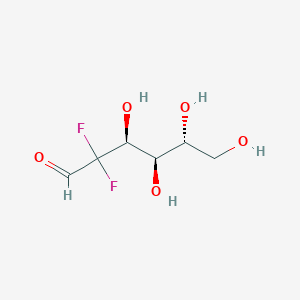
![8-Fluoroimidazo[1,5-a]pyridine-5-carboxylicacid](/img/structure/B13341250.png)
![2-[(But-3-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13341263.png)

